molecular formula C4H2F6O4S B14336865 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate CAS No. 108344-43-0

2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate

Cat. No.: B14336865
CAS No.: 108344-43-0
M. Wt: 260.11 g/mol
InChI Key: NDTGHQWFWJZEKG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is a fluorinated organic compound known for its unique chemical properties. It is widely used as a fluoroalkylation agent in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate typically involves the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with 2,2,2-trifluoroethanol. This reaction is usually carried out in the presence of a catalyst such as trimethylsilyl chloride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aryl iodides, and bromides. Typical reaction conditions involve the use of solvents like dichloromethane and catalysts such as palladium on activated charcoal .

Major Products Formed

Major products formed from these reactions include difluorocyclopropenes and difluorocarbene reagents, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into target molecules, thereby modifying their chemical and physical properties. This modification can affect molecular targets and pathways, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Uniqueness

2,2,2-Trifluoroethyl difluoro(fluorosulfonyl)acetate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where the trifluoroethyl group is desired .

Properties

CAS No.

108344-43-0

Molecular Formula

C4H2F6O4S

Molecular Weight

260.11 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,2-difluoro-2-fluorosulfonylacetate

InChI

InChI=1S/C4H2F6O4S/c5-3(6,7)1-14-2(11)4(8,9)15(10,12)13/h1H2

InChI Key

NDTGHQWFWJZEKG-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OC(=O)C(F)(F)S(=O)(=O)F

Origin of Product

United States

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